A Comprehensive Technical Guide to Differentiating 3-Methoxy-3-Methyl-1-Butanol (MMB Solvent) and 1-Methoxy-3-methylbutan-2-one
A Comprehensive Technical Guide to Differentiating 3-Methoxy-3-Methyl-1-Butanol (MMB Solvent) and 1-Methoxy-3-methylbutan-2-one
Executive Summary
In the fields of chemical research, drug development, and industrial formulation, precision in chemical nomenclature is paramount. Confusion between similarly named compounds can lead to significant errors in experimental design, manufacturing, and safety assessments. This technical guide provides a definitive clarification on the differences between two distinct chemical entities: 1-methoxy-3-methylbutan-2-one and the industrial solvent commonly known as MMB. Our analysis reveals that "MMB solvent" is the commercial name for 3-methoxy-3-methyl-1-butanol . These two compounds are not isomers; they possess different molecular formulas, distinct functional groups, and consequently, divergent physicochemical properties, applications, and safety profiles. This whitepaper serves as an essential reference for scientists and professionals to prevent misidentification and ensure the correct application of these materials.
Unraveling the Nomenclature: Identity and Molecular Structure
The primary point of differentiation lies in the fundamental chemical structure of the two molecules. MMB solvent is an ether-alcohol, while 1-methoxy-3-methylbutan-2-one is an ether-ketone. This seemingly subtle distinction in the position of an oxygen atom results in profoundly different chemical behaviors and functionalities.
-
MMB Solvent (3-Methoxy-3-Methyl-1-Butanol): This compound features a hydroxyl (-OH) group at the C1 position and a methoxy (-OCH₃) group at the C3 position of a branched butane chain. The presence of the hydroxyl group classifies it as an alcohol, enabling it to engage in hydrogen bonding, a critical factor influencing its properties.
-
1-Methoxy-3-methylbutan-2-one: This molecule contains a carbonyl (C=O) group at the C2 position, defining it as a ketone.[1] The methoxy group is located at the C1 position. The absence of a hydroxyl group means it cannot act as a hydrogen bond donor, which significantly alters its interaction with other molecules, particularly polar solvents like water.
Caption: Molecular structures highlighting the key functional group differences.
Table 1: Core Chemical Identifiers
| Property | MMB Solvent | 1-Methoxy-3-methylbutan-2-one | Reference(s) |
| Common Name | MMB (Methoxy Methyl Butanol) | Not widely used | [2] |
| IUPAC Name | 3-methoxy-3-methylbutan-1-ol | 1-methoxy-3-methylbutan-2-one | [1][2] |
| CAS Number | 56539-66-3 | 110094-93-6 | [3][4][5] |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₂O₂ | [1] |
| Molecular Weight | 118.17 g/mol | 116.16 g/mol | [1] |
| Key Functional Group | Alcohol (-OH), Ether (-O-) | Ketone (C=O), Ether (-O-) | N/A |
Comparative Physicochemical Properties
The structural differences directly translate into distinct physical and chemical properties, which dictate their utility in various applications. MMB's alcohol functionality is a primary driver of its high water solubility and higher boiling point.
Table 2: Physicochemical Data Comparison
| Property | MMB Solvent (3-methoxy-3-methyl-1-butanol) | 1-Methoxy-3-methylbutan-2-one | Reference(s) |
| Appearance | Clear, colorless liquid | Colorless liquid | [6] |
| Odor | Mild, practically odorless | Pleasant, fruity, floral | [2][6] |
| Boiling Point | 173-175 °C | Data not available in searched sources | [3] |
| Melting/Freezing Point | < -50 °C | Data not available in searched sources | [3][4] |
| Flash Point | ~71 °C (160 °F) | Data not available in searched sources | [4][7] |
| Density | ~0.927 g/cm³ at 20-25 °C | Data not available in searched sources | [3][4] |
| Water Solubility | Completely miscible/soluble | Data not available in searched sources | [4][7] |
| Log P (Kow) | 0.18 | 0.9 (Predicted) | [1][3] |
Causality Insight: The complete water solubility of MMB is a direct consequence of the hydroxyl group's ability to form hydrogen bonds with water molecules.[7] This amphiphilic nature, combining a hydrophilic alcohol group with a moderately lipophilic backbone, makes it an excellent hydrotrope and solubilizer.[8] Furthermore, the addition of just 10% water to MMB can make the resulting solution non-flammable, a significant advantage for transport and formulation safety.[7] The low Log P value of 0.18 indicates a low potential for bioaccumulation.[3]
Divergent Applications and Industrial Functions
The intended uses of these two compounds are entirely different, reflecting their unique properties. MMB is a versatile, eco-friendly solvent, whereas 1-methoxy-3-methylbutan-2-one is primarily used for its aromatic qualities.
MMB Solvent: The Eco-Conscious Workhorse
MMB, produced by Kuraray, is marketed as a robust, safe, and environmentally friendly solvent.[4][9] Its favorable profile—low toxicity, ready biodegradability, high flash point, and excellent solvency—has led to its adoption as a replacement for more traditional and hazardous solvents like certain glycol ethers.[3][8]
Key Application Areas:
-
Home Care and Air Care: Used extensively in air fresheners (including reed diffusers and plug-ins), hard surface cleaners, and detergents.[2][4][10] Its slow, linear evaporation rate is ideal for controlling the release of fragrances.[2][7]
-
Paints, Coatings, and Inks: Acts as a slow-evaporating solvent that improves flow, adhesion, and drying time, while also helping to reduce viscosity.
-
Industrial & Electronics Cleaning: Effective as a degreaser and cleaner for metal parts and printed circuit boards.[10]
-
Agrochemicals: Serves as a solvent for herbicides and insecticides.[10]
1-Methoxy-3-methylbutan-2-one: The Aroma Contributor
In stark contrast, the primary value of this ketone lies in its pleasant scent profile. It is not marketed as an industrial solvent but as a specialty fragrance and flavor ingredient.
Key Application Areas:
-
Perfumery and Cosmetics: Incorporated into scent formulations for its ability to impart sweet, fruity notes and to enhance and stabilize other volatile aroma components.[6]
-
Food and Flavor: Used in flavor compositions to contribute to a product's overall taste profile.[6]
-
Consumer Products: Its aroma is utilized in soaps, detergents, and lotions.[6]
-
Organic Synthesis: Can be used as an intermediate in the synthesis of more complex aroma chemicals.[6]
Caption: Logical workflow for selecting the correct compound based on application.
Health, Safety, and Environmental Profiles: A Critical Distinction
The toxicological and safety profiles of the two compounds are markedly different and represent a critical consideration for researchers and formulators. MMB is characterized by its low toxicity, whereas 1-methoxy-3-methylbutan-2-one carries more significant hazard warnings.
Table 3: Comparative Safety & Environmental Data
| Profile Area | MMB Solvent (3-methoxy-3-methyl-1-butanol) | 1-Methoxy-3-methylbutan-2-one | Reference(s) |
| Acute Oral Toxicity | LD50: 4300-4500 mg/kg (rat) | GHS: Toxic if swallowed | [3][4][5][11] |
| Acute Dermal Toxicity | LD50: >2000 mg/kg (rat) | Not classified, but may cause skin irritation | [3][5][11] |
| Skin Irritation | Slight irritant upon prolonged exposure | GHS: Causes skin irritation | [3][5][11] |
| Eye Irritation | Moderate to serious irritant | GHS: Causes serious eye irritation | [3][5][11][12] |
| GHS Hazard Statement(s) | H319: Causes serious eye irritation | H226: Flammable liquid and vaporH301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][12] |
| Biodegradability | Readily biodegradable | Data not available in searched sources | [3][4] |
Expert Analysis: The safety data underscores the non-interchangeable nature of these chemicals. MMB's low acute toxicity profile makes it suitable for use in a wide range of consumer and industrial products where human and environmental exposure is possible.[9] Conversely, 1-methoxy-3-methylbutan-2-one is classified as toxic if swallowed and is a known skin, eye, and respiratory irritant, requiring more stringent handling protocols and limiting its use to applications where these risks can be effectively managed, such as in controlled fragrance formulations.[5]
Synthesis Pathways
The manufacturing processes for these compounds are distinct, starting from different precursors and employing different reaction types to create the defining functional group of each molecule.
-
MMB (3-methoxy-3-methyl-1-butanol): A common synthesis method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst.[13] This process adds the methoxy group across the double bond of the starting alcohol.
-
1-methoxy-3-methylbutan-2-one: While specific industrial synthesis patents were not recovered in the search, its structure as a methoxy-ketone implies a synthetic route fundamentally different from that of MMB. Such routes would typically involve reactions to establish the ketone functionality, such as the oxidation of a corresponding secondary alcohol or other methods common in ketone synthesis.
Conclusion
This guide has established that MMB solvent (3-methoxy-3-methyl-1-butanol) and 1-methoxy-3-methylbutan-2-one are fundamentally different chemical compounds. The distinction originates from their molecular structures—an ether-alcohol versus an ether-ketone—which in turn dictates their physicochemical properties, industrial applications, and safety profiles.
-
MMB is a versatile, high-performance, and eco-friendly solvent with a low toxicity profile, making it ideal for a broad range of cleaning, coating, and air care applications.
-
1-methoxy-3-methylbutan-2-one is a specialty chemical valued for its pleasant fruity aroma, primarily used as a fragrance and flavor ingredient, and it carries significant health and safety warnings that must be respected.
For researchers, scientists, and drug development professionals, recognizing this critical difference is essential for ensuring experimental accuracy, formulation efficacy, and, most importantly, operational safety.
References
-
PubChem. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419. [Link]
-
Redox. (2021, April 23). MMB (alcohol-based solvent) - A worker for the environment. [Link]
-
MySkinRecipes. 1-Methoxy-3-methylbutan-2-one. [Link]
-
PubChemLite. 1-methoxy-3-methylbutan-2-one (C6H12O2). [Link]
-
OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Link]
-
Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. [Link]
-
Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL (MMB). [Link]
-
Kuraray Europe GmbH. MMB – MethoxyMethylButanol | Specialty Solvent. [Link]
-
The Good Scents Company. methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]
- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
Sources
- 1. PubChemLite - 1-methoxy-3-methylbutan-2-one (C6H12O2) [pubchemlite.lcsb.uni.lu]
- 2. fraterworks.com [fraterworks.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. kuraray.eu [kuraray.eu]
- 5. 1-Methoxy-3-methylbutan-2-one | C6H12O2 | CID 12696419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-3-methylbutan-2-one [myskinrecipes.com]
- 7. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 8. specialchem.com [specialchem.com]
- 9. MMB | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 10. redox.com [redox.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
